L-365260

Description

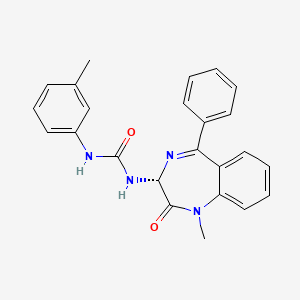

a CCK-B antagonist; structure given in first source; potent & selective CCK-B & gastrin receptor ligand; L 365260 and L 365346 are (R)- and (S)-stereoisomers, respectively

Properties

IUPAC Name |

1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFQABSFVYLGPM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118101-09-0 | |

| Record name | L 365260 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118101-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 365260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118101090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-365260 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-365260 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370JHF4586 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-365,260: A Technical Guide to its Mechanism of Action as a Selective CCK-B/Gastrin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) and gastrin receptors. The information is compiled from various scientific studies to support further research and drug development efforts.

Core Mechanism of Action

L-365,260 functions as a selective and competitive antagonist for the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the CCK-B or gastrin receptor.[1][2][3][4] This receptor is a G-protein coupled receptor found in the central nervous system and the gastrointestinal tract.[3] The natural ligands for this receptor are cholecystokinin (CCK) and gastrin.[3]

By binding to the CCK-B receptor, L-365,260 blocks the downstream signaling typically initiated by CCK and gastrin. This antagonistic action has been shown to have several physiological effects, including the inhibition of gastric acid secretion and potential applications in neurology and oncology.[1][5][6] The binding of L-365,260 is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[7]

Quantitative Data Summary

The following tables summarize the binding affinities and in vivo potencies of L-365,260 across various species and tissues.

Table 1: Binding Affinity of L-365,260 for CCK-B/Gastrin Receptors

| Species | Tissue | Receptor Type | Ligand | Parameter | Value (nM) |

| Guinea Pig | Brain | CCK-B | [3H]L-365,260 | Kd | 2.3[7] |

| Guinea Pig | Brain | CCK-B | --- | Ki | 2.0[1][2][3][4] |

| Guinea Pig | Stomach | Gastrin | --- | Ki | 1.9[1][2][3][4] |

| Dog | Brain & Stomach | CCK-B/Gastrin | --- | IC50 | 20-40[1][2][4] |

| Rat | AR42J Cells | Gastrin | 125I-G17 | IC50 | 45[6] |

| --- | CCK2 Receptor | CCK2 | --- | IC50 | 2 |

| --- | CCK1 Receptor | CCK1 | --- | IC50 | 280 |

Table 2: In Vivo Potency of L-365,260 in Antagonizing Gastrin-Stimulated Acid Secretion

| Species | Administration | Parameter | Value (mg/kg) |

| Mice | Oral | ED50 | 0.03[1][2][4] |

| Rats | Oral | ED50 | 0.9[1][2][4] |

| Guinea Pigs | Oral | ED50 | 5.1[1][2][4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of L-365,260 and a typical experimental workflow for its characterization.

Caption: L-365,260 competitively blocks CCK/gastrin binding to the CCK-B receptor.

Caption: A typical workflow for characterizing L-365,260's pharmacological profile.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of L-365,260.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of L-365,260 to its target receptor.

-

Tissue Preparation: Brain or gastric mucosal membranes from appropriate species (e.g., guinea pig, rat) are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[7]

-

Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]L-365,260 or 125I-CCK, in the presence of varying concentrations of unlabeled L-365,260.[7]

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of L-365,260 that inhibits 50% of specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Gastric Acid Secretion Studies (In Vivo)

These studies assess the functional antagonism of the gastrin receptor in a physiological context.

-

Animal Model: Animals such as rats, mice, or guinea pigs are used.[1] In some models, the pylorus is ligated to allow for the collection of gastric juices.[8]

-

Drug Administration: L-365,260 is administered, often orally, at various doses.[1]

-

Stimulation: Gastric acid secretion is stimulated by the administration of a gastrin analog, such as pentagastrin.[5][8]

-

Sample Collection: Gastric contents are collected over a set period.

-

Analysis: The volume and acidity of the collected gastric juice are measured.

-

Data Analysis: The dose of L-365,260 that causes a 50% reduction in stimulated acid secretion (ED50) is determined.

Additional Pharmacological Effects

Beyond its effects on gastric acid, L-365,260 has been investigated for other potential therapeutic applications:

-

Anxiolytic and Antidepressant Effects: As a CCK-B receptor antagonist in the brain, L-365,260 has been studied for its potential to treat panic disorder and depression.[9][10] Blockade of CCK-B receptors may lead to an increase in extracellular dopamine (B1211576) in brain regions associated with mood.[10]

-

Modulation of Opioid Analgesia: L-365,260 has been shown to enhance morphine-induced analgesia and prevent the development of morphine tolerance in rats.[2][4]

-

Antitumor Activity: Studies have shown that L-365,260 can inhibit the growth of certain gastrointestinal tumor cells that express gastrin receptors.[6]

Conclusion

L-365,260 is a well-characterized, potent, and selective antagonist of the CCK-B/gastrin receptor. Its mechanism of action involves the competitive blockade of this receptor, leading to the inhibition of physiological responses mediated by CCK and gastrin. The quantitative data on its binding affinity and in vivo potency, along with its diverse pharmacological effects, make it a valuable tool for research and a potential lead compound for the development of new therapeutics.

References

- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of L-365,260: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the gastrin receptor. This document provides an in-depth technical overview of the pharmacological properties of L-365,260, including its receptor binding affinity, selectivity, and functional activity. Detailed methodologies for key experimental procedures are provided, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's mechanism of action and experimental evaluation.

Introduction

L-365,260, chemically identified as (3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea, is a benzodiazepine (B76468) derivative that has been instrumental in elucidating the physiological roles of CCK2 receptors.[1][2] These receptors are primarily found in the brain and the gastrointestinal tract, where they are involved in anxiety, pain perception, and the regulation of gastric acid secretion.[3] L-365,260 exhibits high affinity and selectivity for the CCK2 receptor over the CCK1 receptor subtype, making it a valuable pharmacological tool for in vitro and in vivo studies.[1][4][5]

Receptor Binding Profile

The affinity of L-365,260 for cholecystokinin receptors has been characterized through radioligand binding assays across various species and tissues. The compound demonstrates a significantly higher affinity for the CCK2 (gastrin/CCK-B) receptor compared to the CCK1 (CCK-A) receptor.

Table 1: Receptor Binding Affinity of L-365,260

| Receptor Subtype | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference(s) |

| CCK2 (CCK-B) | Guinea Pig Brain | [3H]L-365,260 | Kd | 2.3 | [6] |

| CCK2 (CCK-B) | Guinea Pig Brain | [125I]-BH-CCK8S | Ki | 2.0 | [7][8] |

| Gastrin | Guinea Pig Stomach | [125I]-Gastrin | Ki | 1.9 | [7][8] |

| CCK1 (CCK-A) | Guinea Pig Pancreas | [3H]L-364,718 | IC50 | 280 | [1][5] |

| CCK2 (CCK-B) | Dog Tissues | Not Specified | IC50 | 20-40 | [2] |

Receptor Selectivity

L-365,260 displays a high degree of selectivity for the CCK2 receptor. The affinity for the CCK2 receptor is over 100 times greater than its affinity for the CCK1 receptor.[2] Furthermore, L-365,260 has been shown to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine (B1213489), angiotensin, and bradykinin (B550075) receptors, highlighting its specific pharmacological profile.[1][4]

Functional Activity

As a competitive antagonist, L-365,260 effectively blocks the physiological effects mediated by the activation of CCK2 receptors. This has been demonstrated in various in vitro and in vivo functional assays.

In Vitro Antagonism

In isolated tissue preparations, L-365,260 acts as a surmountable antagonist, causing parallel rightward shifts in the concentration-response curves of CCK2 receptor agonists like pentagastrin (B549294).[9]

In Vivo Efficacy

The primary in vivo functional effect of L-365,260 is the inhibition of gastric acid secretion. It effectively antagonizes pentagastrin-stimulated gastric acid secretion in several animal models.[2][10] Interestingly, at higher doses, it can also inhibit histamine- and bethanechol-stimulated acid secretion.[10][11]

Table 2: In Vivo Functional Activity of L-365,260 (Inhibition of Pentagastrin-Stimulated Acid Secretion)

| Species | Route of Administration | ED50 (mg/kg) | Reference(s) |

| Mouse | Oral | 0.03 | [2] |

| Rat | Oral | 0.9 | [2] |

| Guinea Pig | Oral | 5.1 | [2] |

| Rat | Intravenous | 12.6 (for inhibition of basal acid secretion) | [10] |

In humans, oral administration of L-365,260 leads to a dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion.[12] A 50 mg oral dose resulted in a 50% inhibition of the gastric acid output in response to pentagastrin.[12]

Signaling Pathways

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Antagonism of this receptor by L-365,260 blocks these downstream signaling cascades.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the affinity (Ki) of L-365,260 for the CCK2 receptor.

Materials:

-

Tissue Preparation: Guinea pig brain cortex or gastric glands homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [3H]L-365,260 or [125I]-Bolton-Hunter labeled CCK-8.

-

Competitor: Unlabeled L-365,260.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing MgCl2 and bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize tissue in buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled L-365,260. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)

This protocol outlines a common in vivo method to assess the functional antagonism of L-365,260 on gastric acid secretion.

Materials:

-

Animal Model: Male Sprague-Dawley or Wistar rats, fasted overnight.

-

Anesthetic.

-

L-365,260: Prepared in a suitable vehicle for the chosen route of administration (e.g., intravenous or oral).

-

Pentagastrin: Stimulant for gastric acid secretion.

-

Saline solution.

-

Surgical instruments.

-

pH meter and titrator.

Procedure:

-

Animal Preparation: Anesthetize the fasted rat.

-

Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus to allow for the collection of gastric secretions.

-

Drug Administration: Administer L-365,260 (or vehicle control) via the desired route (e.g., intravenously or orally).

-

Stimulation: After a predetermined time, administer pentagastrin (e.g., subcutaneously or via intravenous infusion) to stimulate gastric acid secretion.

-

Collection: After a set period (e.g., 2-4 hours), euthanize the animal and collect the accumulated gastric contents from the stomach.

-

Measurement: Centrifuge the gastric juice to remove any solid matter. Measure the volume and determine the acid concentration by titrating an aliquot with a standardized NaOH solution to a pH of 7.0.

-

Data Analysis: Calculate the total acid output (volume × concentration). Compare the acid output in the L-365,260-treated groups to the control group to determine the extent of inhibition and calculate the ED50 value.

Conclusion

L-365,260 is a well-characterized pharmacological tool with high affinity and selectivity for the CCK2 receptor. Its profile as a potent competitive antagonist has been established through extensive in vitro and in vivo studies. The detailed experimental protocols and visual representations of signaling pathways and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation into the roles of the CCK2 receptor and the development of novel therapeutic agents.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. mdpi.com [mdpi.com]

- 3. Reactome | Gastrin binds to CCK-B receptor [reactome.org]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. gpnotebook.com [gpnotebook.com]

- 6. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor-Ligand Binding Assays | Revvity [revvity.com]

- 12. benchchem.com [benchchem.com]

The Discovery and Synthesis of L-365,260: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-365,260, chemically known as (3R)-3-(N'-3-methylphenyl)ureido)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the gastrin receptor.[1][2][3][4] Its discovery marked a significant advancement in the study of the physiological roles of gastrin and CCK in both the gastrointestinal system and the central nervous system. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to L-365,260.

Discovery and Biological Activity

L-365,260 was identified as a highly selective antagonist for the CCK2 receptor, exhibiting significantly greater affinity for the CCK2 receptor over the CCK1 receptor.[2][4] This selectivity has made it a valuable pharmacological tool for differentiating the functions of the two major cholecystokinin receptor subtypes.

Mechanism of Action

L-365,260 acts as a competitive antagonist at the CCK2 receptor.[3] By binding to this receptor, it blocks the physiological effects of its endogenous ligands, gastrin and cholecystokinin. In the stomach, this antagonism leads to the inhibition of gastrin-stimulated gastric acid secretion.[1][5] In the central nervous system, where CCK2 receptors are also prevalent, L-365,260 has been shown to modulate various neurological processes.

Quantitative Data Summary

The biological activity of L-365,260 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for L-365,260 and related compounds.

Table 1: Receptor Binding Affinity of L-365,260

| Receptor | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |

| CCK2 (Gastrin) | Guinea Pig Stomach | [¹²⁵I]Gastrin | Ki | 1.9 | [3] |

| CCK2 (Brain) | Guinea Pig Brain | [¹²⁵I]BH-CCK8 | Ki | 2.0 | [3] |

| CCK1 (Pancreas) | Guinea Pig Pancreas | [¹²⁵I]BH-CCK8 | Ki | >1000 | [3] |

| CCK2 | - | - | IC50 | 2 | [4] |

| CCK1 | - | - | IC50 | 280 | [4] |

Table 2: In Vivo Efficacy of L-365,260 on Gastrin-Stimulated Acid Secretion

| Species | Route of Administration | Parameter | Value (mg/kg) | Reference |

| Mouse | Oral | ED50 | 0.03 | [3] |

| Rat | Oral | ED50 | 0.9 | [3] |

| Guinea Pig | Oral | ED50 | 5.1 | [3] |

| Rat (pylorus-ligated) | Intravenous | ED50 (vs. basal acid secretion) | 12.6 | [5] |

Synthesis of L-365,260

The synthesis of L-365,260 involves the stereoselective preparation of a key intermediate, (3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one, followed by the formation of the urea (B33335) linkage.

Synthetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]

- 5. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

L-365,260: A Technical Guide to a Selective CCK-B Receptor Antagonist

Abstract

This document provides a comprehensive technical overview of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, which is structurally identical to the gastrin receptor. L-365,260, chemically identified as 3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-yl)-N'-(3-methylphenyl)urea, has been a critical pharmacological tool for elucidating the physiological and pathological roles of the CCK-B receptor in both the central nervous system and the gastrointestinal tract.[1] This guide synthesizes key quantitative data on its binding affinity, selectivity, and in vivo efficacy across various species. Detailed experimental protocols for its characterization, including radioligand binding assays and in vivo functional assessments, are provided. Furthermore, this document employs visualizations to illustrate the CCK-B receptor signaling pathway and standard experimental workflows, offering a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

Cholecystokinin (B1591339) (CCK) and gastrin are structurally related peptide hormones that mediate a wide range of physiological processes through two primary G protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain).[2] The CCK-B receptor, also known as the CCK2 receptor, is of particular interest due to its high prevalence in the central nervous system, where it is implicated in anxiety, panic disorders, and memory, as well as in the stomach, where it mediates gastrin-stimulated acid secretion.[1][2][3]

L-365,260 emerged as a highly selective, orally active, non-peptide antagonist for the CCK-B receptor.[1][4] Its development provided a crucial tool to differentiate the functions of CCK-A and CCK-B receptors and to explore the therapeutic potential of CCK-B antagonism. This guide details the pharmacological profile of L-365,260, presenting its binding characteristics, functional effects, and the methodologies used for its evaluation.

Quantitative Pharmacological Data

The pharmacological profile of L-365,260 is defined by its high affinity and selectivity for the CCK-B receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of L-365,260

| Parameter | Receptor/Tissue | Species | Value | Reference(s) |

| Ki | Gastrin (Stomach) | Guinea Pig | 1.9 nM | [1][4][5] |

| Ki | CCK-B (Brain) | Guinea Pig | 2.0 nM | [1][4][5] |

| Kd | CCK-B (Brain) | Guinea Pig | 2.3 nM | [6] |

| IC50 | CCK-B (CCK2) | Not Specified | 2 nM | |

| IC50 | CCK-A (CCK1) | Not Specified | 280 nM | |

| IC50 | CCK-B (Brain) | Dog | 20-40 nM | [1] |

| IC50 | CCK-B | Human | ~10 nM | [7] |

| pKi | CCK-B (Cortex) | Mouse | 8.41 ± 0.01 | [8] |

| pKi | CCK-B (Cortex) | Rat | High: 8.48 ± 0.04, Low: 7.22 ± 0.06 | [8] |

| pKi | Gastrin (Gastric Gland) | Guinea Pig | High: 8.50 ± 0.04, Low: 7.32 ± 0.04 | [8] |

Note: The presence of high and low affinity sites in rat and guinea pig tissues suggests potential receptor subtypes or different conformational states.[8][9]

Table 2: In Vivo Efficacy of L-365,260 (Oral Administration)

| Endpoint | Agonist | Species | ED50 | Reference(s) |

| Antagonism of Acid Secretion | Gastrin | Mouse | 0.03 mg/kg | [1][4] |

| Antagonism of Acid Secretion | Gastrin | Rat | 0.9 mg/kg | [1][4] |

| Antagonism of Acid Secretion | Gastrin | Guinea Pig | 5.1 mg/kg | [1][4] |

| 50% Inhibition of Acid Output | Pentagastrin | Human | 50 mg (single dose) | [10] |

Table 3: Pharmacokinetic Parameters of L-365,260

| Parameter | Species | Dose | Value | Reference(s) |

| Cmax | Human | 50 mg (oral) | 503 ng/mL | [11] |

| Tmax | Human | 50 mg (oral) | 1.25 hours | [11] |

| Terminal Half-life (t1/2) | Human | 50 mg (oral) | 8-12 hours | [11] |

| Oral Bioavailability | Rat | 5 mg/kg | ~14% | [12] |

| Oral Bioavailability | Dog | 5 mg/kg | ~9% | [12] |

| Oral Bioavailability | Monkey | 5 mg/kg | ~2% | [12] |

| Plasma Protein Binding | Rat, Dog, Monkey | N/A | >96% | [12] |

Experimental Protocols

The characterization of L-365,260 involves a range of standardized in vitro and in vivo assays. The methodologies for key experiments are detailed below.

Radioligand Binding Assay (Membrane Preparation)

This protocol is used to determine the binding affinity (Ki, Kd) and density (Bmax) of L-365,260 for CCK-B receptors.

1. Membrane Preparation:

- Tissues (e.g., guinea pig brain cortex or gastric glands) are dissected and homogenized in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[13]

- The homogenate is centrifuged at low speed (~1,000 x g) to remove nuclei and large debris.

- The supernatant is then subjected to high-speed centrifugation (~20,000 x g) to pellet the cell membranes.[13]

- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

- The final pellet is resuspended in an appropriate assay buffer, and protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

- The assay is typically performed in a 96-well plate format in a final volume of 250 µL.[13]

- For saturation assays: Aliquots of the membrane preparation are incubated with increasing concentrations of a suitable radioligand, such as [3H]L-365,260, to determine Kd and Bmax.[6][14]

- For competition assays: A fixed concentration of radioligand (e.g., [125I]-Bolton-Hunter labeled CCK-8) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled L-365,260.[8]

- Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competing ligand.

- The plates are incubated to equilibrium (e.g., 60 minutes at 30°C).[13]

3. Separation and Quantification:

- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the bound radioligand from the free radioligand in the solution.[13]

- Filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

- The radioactivity retained on the filters is quantified using a scintillation counter (for 3H or 14C) or a gamma counter (for 125I).[13]

4. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.

- Data from saturation experiments are analyzed using Scatchard plots or non-linear regression to yield Kd and Bmax values.[6][15]

- Data from competition experiments are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat)

This model is used to assess the in vivo efficacy of L-365,260 in antagonizing gastrin-induced gastric acid secretion.[16]

1. Animal Preparation:

- Male Wistar rats are typically used. Following a period of fasting to empty the stomach, the animals are anesthetized.

- A midline abdominal incision is made, and the pylorus (the junction between the stomach and the small intestine) is carefully ligated with suture to prevent gastric emptying.

2. Drug Administration:

- L-365,260 or vehicle is administered, typically by oral gavage (p.o.) or intravenous injection (i.v.), at various doses.[1][16]

- A CCK-B receptor agonist, such as pentagastrin, is administered (e.g., subcutaneously) to stimulate acid secretion.[16] Control groups may receive saline instead of the agonist to measure basal acid output.

3. Sample Collection and Analysis:

- After a set period (e.g., 2 hours), the animals are euthanized.

- The esophagus is clamped, and the stomach is removed.

- The gastric contents are collected, and the volume is measured.

- The collected gastric juice is centrifuged, and the supernatant is titrated with a standardized base (e.g., 0.1 N NaOH) to a neutral pH to determine the total acid concentration.

- The total acid output is calculated by multiplying the volume of gastric juice by the acid concentration.

4. Data Analysis:

- The percentage inhibition of stimulated acid secretion by L-365,260 is calculated relative to the vehicle-treated control group.

- An ED50 (the dose required to produce 50% of the maximal inhibitory effect) is determined from the dose-response curve.

Visualizations: Pathways and Workflows

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq protein-coupled receptor. Its activation by agonists like gastrin or CCK initiates a well-defined signaling cascade leading to various cellular responses. L-365,260 acts as a competitive antagonist, blocking the initial ligand-binding step.

Caption: CCK-B receptor signaling pathway and antagonism by L-365,260.

Experimental Workflow: Radioligand Competition Assay

The following diagram illustrates the typical workflow for determining the inhibitory constant (Ki) of a compound like L-365,260 using a radioligand competition binding assay.

Caption: Standard workflow for a radioligand competition binding assay.

Conclusion

L-365,260 remains a cornerstone tool in gastrointestinal and central nervous system pharmacology. Its high affinity and selectivity for the CCK-B receptor have enabled precise investigation into the roles of this receptor in health and disease. While its clinical development for conditions like panic disorder did not yield significant efficacy at the doses tested, its value in preclinical research is undisputed.[17] The data and protocols summarized in this guide underscore the well-characterized nature of L-365,260, providing a solid foundation for its continued use in exploring CCK-B receptor pharmacology and developing novel therapeutics targeting this system.

References

- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders. | Semantic Scholar [semanticscholar.org]

- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of variation in L-365,260 competition curves in radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. biophysics-reports.org [biophysics-reports.org]

- 16. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cholecystokinin B Receptor and its Antagonist, L-365,260

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cholecystokinin (B1591339) B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and gastrointestinal tract, plays a crucial role in a variety of physiological processes, including anxiety, pain perception, memory, and gastric acid secretion. Its modulation, therefore, presents a significant therapeutic target. This technical guide provides a comprehensive overview of the CCK-B receptor's function, its signaling pathways, and the pharmacological profile of L-365,260, a potent and selective non-peptide CCK-B receptor antagonist. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of L-365,260's binding affinity, efficacy, and pharmacokinetic properties to facilitate further research and drug development in this area.

Introduction to the Cholecystokinin B (CCK-B) Receptor

The cholecystokinin B receptor, also known as CCK2R, is a member of the G-protein coupled receptor (GPCR) superfamily. It is activated by the peptide hormones cholecystokinin (CCK) and gastrin. In the central nervous system, the CCK-B receptor is widely distributed, with high concentrations in the cerebral cortex, hippocampus, and amygdala, regions associated with anxiety, learning, and memory.[1] In the periphery, it is notably present in the stomach's parietal cells, where it mediates gastrin-stimulated acid secretion.[2]

The activation of CCK-B receptors has been linked to anxiogenic (anxiety-producing) effects, and there is substantial evidence suggesting its involvement in the pathophysiology of panic disorders.[3][4] Conversely, antagonists of the CCK-B receptor have demonstrated anxiolytic (anxiety-reducing) properties in various preclinical models.[3] This has made the CCK-B receptor a compelling target for the development of novel anxiolytic and anti-panic medications.

The CCK-B Receptor Antagonist: L-365,260

L-365,260 is a potent, selective, and orally active non-peptide antagonist of the CCK-B receptor.[5][6] Its chemical name is (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea).[5] L-365,260 interacts competitively and stereoselectively with CCK-B receptors, exhibiting significantly higher affinity for CCK-B over CCK-A receptors.[5][7] This selectivity makes it a valuable tool for elucidating the specific physiological roles of the CCK-B receptor and as a lead compound for the development of therapeutic agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-365,260, providing a comparative overview of its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity of L-365,260

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |

| CCK-B | Guinea Pig | Brain Membranes | [3H]L-365,260 | 2.0 | - | [5][6] |

| CCK-B (Gastrin) | Guinea Pig | Stomach | - | 1.9 | - | [5][6] |

| CCK-B | Dog | Brain | - | - | 20-40 | [5] |

| CCK-A | Guinea Pig | Pancreas | [3H]L-364,718 | >1000 | 280 | [5][7] |

Table 2: In Vivo Efficacy of L-365,260

| Experimental Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose | Reference(s) |

| Pentagastrin-Stimulated Acid Secretion | Mouse | Inhibition of Secretion | Oral | 0.03 mg/kg | [5][8] |

| Pentagastrin-Stimulated Acid Secretion | Rat | Inhibition of Secretion | Oral | 0.9 mg/kg | [5][8] |

| Pentagastrin-Stimulated Acid Secretion | Guinea Pig | Inhibition of Secretion | Oral | 5.1 mg/kg | [5][8] |

| Fear-Potentiated Startle | Rat | Attenuation of Startle | Intraperitoneal | 0.1 - 10.0 mg/kg | [9] |

| Morphine-Induced Analgesia | Rat | Potentiation of Analgesia | Subcutaneous | 0.01 - 10 mg/kg | [8] |

Table 3: Pharmacokinetic Parameters of L-365,260

| Species | Route of Administration | Dose | Bioavailability (%) | Cmax | Tmax (hours) | Terminal t1/2 (hours) | Reference(s) |

| Rat | Oral (Suspension) | 5 mg/kg | 13.6% | - | ~0.5-0.67 | - | [10][11] |

| Rat | Oral (in PEG 600) | 5 mg/kg | ~40-54% | - | - | - | [10] |

| Human | Oral | 50 mg | - | 503 ng/mL | 1.25 | 8-12 | [2][12] |

CCK-B Receptor Signaling Pathways

The CCK-B receptor primarily signals through the Gq/11 family of G-proteins.[13] Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2]

Downstream of PKC, the CCK-B receptor can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][5] This involves a cascade of protein phosphorylation, ultimately leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can then translocate to the nucleus to regulate gene expression related to cell growth and proliferation.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the CCK-B receptor and the activity of antagonists like L-365,260.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., L-365,260) for the CCK-B receptor using a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenate from guinea pig brain cortex or other tissue expressing CCK-B receptors.

-

Radioligand: [3H]L-365,260 (specific activity ~50-80 Ci/mmol). A final concentration around the Kd (e.g., 2.3 nM) is recommended.[16]

-

Test Compound: L-365,260 or other compounds of interest, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[17]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).

-

Incubation: In a 96-well plate, combine the membrane preparation (50-120 µg protein), radioligand, and varying concentrations of the test compound in a final volume of 250 µL. For non-specific binding control wells, add a high concentration of an unlabeled CCK-B antagonist (e.g., 1 µM L-365,260). Incubate for 60 minutes at 30°C.[17]

-

Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Apparatus:

-

A plus-shaped maze elevated 50-75 cm from the floor.[18]

-

Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two are enclosed by high walls (e.g., 40 cm high).[19]

-

The central platform is typically 10 cm x 10 cm.

-

The maze should be made of a non-reflective material and cleaned thoroughly between trials.

Procedure:

-

Acclimation: Allow the rats to acclimate to the testing room for at least 45 minutes before the experiment. The room should be dimly lit (e.g., ~75 lux).[20]

-

Drug Administration: Administer L-365,260 (e.g., 0.1-10 mg/kg) or vehicle intraperitoneally (IP) 30 minutes before testing.

-

Test: Place the rat on the central platform of the maze, facing one of the open arms.

-

Recording: Allow the rat to explore the maze for 5 minutes. Record the session using an overhead video camera connected to a tracking software.

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance moved can be analyzed to rule out confounding effects on locomotor activity.

In Vivo Measurement of Gastrin-Stimulated Gastric Acid Secretion

This protocol describes the measurement of gastric acid secretion in anesthetized rats following stimulation with pentagastrin (B549294) and the inhibitory effect of L-365,260.

References

- 1. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved oral absorption of L-365,260, a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of phospholipase C by cholecystokinin receptor subtypes with different G-protein-coupling specificities in hormone-secreting pancreatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abeomics.com [abeomics.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. maze.conductscience.com [maze.conductscience.com]

- 20. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

The CCK2 Receptor Antagonist L-365,260: A Technical Guide for Anxiety and Panic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of L-365,260, a selective cholecystokinin (B1591339) B (CCK2) receptor antagonist, in the investigation of anxiety and panic disorders. Cholecystokinin (CCK), a neuropeptide widely distributed in the central nervous system, has been strongly implicated in the pathophysiology of these conditions. The administration of CCK agonists, such as cholecystokinin-tetrapeptide (CCK-4) and pentagastrin (B549294), reliably induces panic attacks in susceptible individuals, providing a valuable experimental model. L-365,260 has been instrumental in dissecting the involvement of the CCK2 receptor in these anxiogenic responses. This document provides a comprehensive overview of the mechanism of action of L-365,260, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

L-365,260 is a potent and selective non-peptide antagonist of the CCK2 receptor. Its anxiolytic potential stems from its ability to block the binding of endogenous CCK and exogenous agonists like CCK-4 and pentagastrin to the CCK2 receptor. These receptors are densely expressed in brain regions critically involved in fear and anxiety, including the amygdala, hippocampus, and cerebral cortex. By competitively inhibiting the CCK2 receptor, L-365,260 effectively attenuates the downstream signaling cascades that are believed to mediate the anxiogenic and panicogenic effects of CCK.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical research investigating the effects of L-365,260.

Table 1: Pharmacokinetic Properties of L-365,260

| Species | Administration Route | Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Terminal Half-life (t1/2) |

| Human | Oral (50 mg) | - | 503 ng/mL | 1.25 hours | 8-12 hours |

| Rat | Oral | ~14% | - | - | - |

| Dog | Oral | ~9% | - | - | - |

| Monkey | Oral | ~2% | - | - | - |

Table 2: Efficacy of L-365,260 in Antagonizing Agonist-Induced Panic Attacks in Humans

| Agonist | L-365,260 Dose (Oral) | Outcome Measure | Effect |

| CCK-4 | 10 mg | Panic Attack Frequency | Reduced to 33% (vs. 88% with placebo)[1] |

| CCK-4 | 50 mg | Panic Attack Frequency | Reduced to 0% (vs. 88% with placebo)[1] |

| CCK-4 | 50 mg | Symptom Intensity | Significantly reduced (P < .001)[1] |

| CCK-4 | 10 mg | Heart Rate Increase | Markedly reduced (P < .01)[1] |

| CCK-4 | 50 mg | Heart Rate Increase | Markedly reduced (P < .0001)[1] |

| Pentagastrin | 10 mg & 50 mg | Subjective Anxiety Ratings | Reversed pentagastrin-induced anxiety |

| Pentagastrin | 10 mg & 50 mg | Autonomic Effects (Blood Pressure, Pulse Rate) | Reversed pentagastrin-induced changes |

Table 3: Preclinical Efficacy of L-365,260 in Animal Models of Anxiety

| Animal Model | Species | L-365,260 Dose (IP) | Effect |

| Fear-Potentiated Startle | Rat | 0.1, 1.0, 10.0 mg/kg | Dose-dependently decreased fear-potentiated startle |

| Elevated Plus Maze | Rat, Mouse | - | Anxiolytic-like effects reported in some studies |

Experimental Protocols

Human Studies: CCK-4/Pentagastrin Challenge

A common experimental design to investigate the anxiogenic effects of CCK agonists and the efficacy of antagonists like L-365,260 is the challenge test.

1. Participant Selection:

-

Participants are typically healthy volunteers or patients diagnosed with panic disorder.

-

Exclusion criteria often include other psychiatric or medical conditions and current use of psychotropic medications.

2. Study Design:

-

A double-blind, placebo-controlled, crossover design is frequently employed.

-

Participants receive either L-365,260 (e.g., 10 mg or 50 mg, orally) or a placebo.

-

After a set time (e.g., 90 minutes) to allow for drug absorption, a bolus intravenous injection of a CCK agonist (e.g., CCK-4 at 25-50 µg or pentagastrin at 0.3 µg/kg) is administered.

-

A washout period of at least one week separates the experimental sessions.

3. Outcome Measures:

-

Subjective Anxiety: Assessed using scales such as the Panic Symptom Scale (PSS), which rates the intensity of various physical and cognitive symptoms of panic, and the Hamilton Anxiety Rating Scale (HAM-A), a clinician-rated scale measuring the severity of psychic and somatic anxiety.

-

Physiological Measures: Continuous monitoring of heart rate, blood pressure, and sometimes respiratory rate.

-

Panic Attack Incidence: Determined based on DSM criteria, often operationalized by the number and intensity of reported symptoms on the PSS.

Animal Studies: Elevated Plus Maze

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two arms are open, while the other two are enclosed by high walls.

2. Procedure:

-

Rodents (rats or mice) are pre-treated with L-365,260 or a vehicle control at specified doses and routes of administration (e.g., intraperitoneal injection).

-

Following a defined pre-treatment period, the animal is placed in the center of the maze.

-

The animal is allowed to freely explore the maze for a set duration (typically 5 minutes).

-

Behavior is recorded and analyzed for parameters such as:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

-

Signaling Pathways and Experimental Workflows

CCK2 Receptor Signaling Pathway

The CCK2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability, which is thought to underlie the anxiogenic effects of CCK. There is also evidence for CCK2 receptor coupling to other G-proteins, such as Gs, which can activate adenylyl cyclase and increase cyclic AMP (cAMP) levels.

Experimental Workflow: Human CCK-4 Challenge Study

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of L-365,260 in blocking CCK-4-induced panic attacks.

Conclusion

L-365,260 has proven to be an invaluable pharmacological tool for elucidating the role of the CCK2 receptor in anxiety and panic disorders. Its ability to selectively block CCK- and pentagastrin-induced panicogenic effects in both preclinical and clinical settings has solidified the importance of the CCK system in the neurobiology of these conditions. The data and protocols outlined in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further understanding the therapeutic potential of targeting the CCK2 receptor for the treatment of anxiety and panic disorders. While L-365,260 itself did not progress to become a clinical treatment, the knowledge gained from its use continues to inform the development of novel anxiolytic agents.

References

An In-depth Technical Guide to Investigating Gastric Acid Secretion with L-365,260

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of L-365,260, a potent and selective cholecystokinin-B (CCK2)/gastrin receptor antagonist, as a tool for investigating the mechanisms of gastric acid secretion. L-365,260 has been instrumental in elucidating the physiological role of gastrin in acid production and serves as a valuable pharmacological agent in preclinical and clinical research.

Introduction: The Role of Gastrin and the CCK2 Receptor in Gastric Acid Secretion

Gastric acid secretion is a complex process regulated by multiple signaling pathways, with the hormone gastrin playing a pivotal role. Gastrin, released from G cells in the gastric antrum, stimulates acid secretion primarily by binding to CCK2 receptors on enterochromaffin-like (ECL) cells in the oxyntic mucosa.[1] This interaction triggers the release of histamine (B1213489), which in turn stimulates H2 receptors on adjacent parietal cells, leading to the secretion of hydrochloric acid via the H+/K+-ATPase proton pump.[1] Gastrin may also directly stimulate parietal cells.[1]

L-365,260, a non-peptide benzodiazepine (B76468) derivative, is a selective antagonist of the CCK2 receptor.[2] Its high affinity and selectivity for the CCK2 receptor over the CCK1 receptor make it an invaluable tool for isolating and studying the gastrin-mediated pathway of acid secretion.[2]

Mechanism of Action of L-365,260

L-365,260 acts as a competitive antagonist at the CCK2 receptor, preventing the binding of gastrin and its analogs, such as pentagastrin (B549294).[2] By blocking this initial step in the signaling cascade, L-365,260 effectively inhibits downstream events, including histamine release from ECL cells and subsequent acid secretion from parietal cells. Some studies also suggest that at higher concentrations, L-365,260 may have inhibitory effects on the protein kinase A (PKA) pathway, which is involved in the signaling cascade of acid secretion.[3]

Quantitative Data: Potency and Efficacy of L-365,260

The following tables summarize the quantitative data on the potency and efficacy of L-365,260 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Potency of L-365,260

| Parameter | Species/Tissue | Value | Reference |

| IC50 (CCK2) | - | 2 nM | |

| IC50 (CCK1) | - | 280 nM | |

| Ki (Gastrin Receptor) | Guinea Pig Stomach | 1.9 nM | [2][4][5] |

| Ki (CCK-B Receptor) | Guinea Pig Brain | 2.0 nM | [2][4][5] |

| IC50 (Gastrin/CCK-B) | Dog Tissues | 20-40 nM | [2] |

| pKB (CCK2/Gastrin Receptor) | Immature Rat Stomach | 7.54 | [6] |

| pKB (CCK2/Gastrin Receptor) | Guinea Pig Gastric Muscle | ~8.6 | [6] |

Table 2: In Vivo Efficacy of L-365,260 on Stimulated Gastric Acid Secretion

| Species | Stimulant | Route of Administration | ED50 | Reference |

| Mouse | Gastrin | Oral | 0.03 mg/kg | [2] |

| Rat | Gastrin | Oral | 0.9 mg/kg | [2] |

| Rat | Pentagastrin | Intravenous | 0.63 µmol/kg | [7] |

| Rat | Pentagastrin | Intravenous | 3.40 +/- 0.05 µmol/kg/h (ID50) | [8] |

| Guinea Pig | Gastrin | Oral | 5.1 mg/kg | [2] |

| Cat | Pentagastrin | Intravenous | 2.5 µmol/kg (ID50) | [8] |

Table 3: Effect of L-365,260 on Pentagastrin-Stimulated Gastric Acid Output in Humans

| L-365,260 Dose (Oral) | Pentagastrin Dose (IV) | Inhibition of Gastric Acid Output | Plasma L-365,260 Concentration | Reference |

| 50 mg | 0.4 µg/kg/hr | 50% | 502 +/- 108 ng/mL | [9] |

Experimental Protocols

This section details a generalized experimental protocol for investigating the effect of L-365,260 on pentagastrin-stimulated gastric acid secretion in an in vivo rat model, based on methodologies described in the literature.[10][11]

4.1. Animal Model and Preparation

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

-

Fasting: Animals are fasted for 18-24 hours prior to the experiment, with free access to water.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

-

Surgical Preparation:

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the jugular vein for intravenous administration of drugs.

-

Perform a laparotomy and ligate the pylorus to prevent gastric emptying.

-

Insert a double-lumen cannula into the stomach through the esophagus or forestomach for gastric perfusion and sample collection.

-

4.2. Gastric Acid Secretion Measurement

-

Gastric Perfusion: Perfuse the stomach with a saline solution (0.9% NaCl) at a constant rate (e.g., 1 ml/min).

-

Sample Collection: Collect the gastric perfusate at regular intervals (e.g., 15-minute periods).

-

Acid Output Determination: Titrate the collected samples with a standardized sodium hydroxide (B78521) solution (e.g., 0.01 N NaOH) to a pH of 7.0 to determine the acid concentration. The acid output is calculated by multiplying the acid concentration by the volume of the perfusate.

4.3. Experimental Procedure

-

Baseline Period: After the surgical preparation, allow the animal to stabilize for a period of 30-60 minutes while perfusing the stomach and collecting baseline samples.

-

L-365,260 or Vehicle Administration: Administer L-365,260 or its vehicle intravenously at the desired dose(s).

-

Stimulation of Acid Secretion: After a predetermined time following L-365,260 administration (e.g., 15-30 minutes), initiate a continuous intravenous infusion of pentagastrin at a dose known to induce submaximal or maximal acid secretion (e.g., 15-20 nmol/kg/hr).

-

Sample Collection during Stimulation: Continue to collect gastric perfusate samples at regular intervals for the duration of the pentagastrin infusion (e.g., 90-120 minutes).

-

Data Analysis: Compare the acid output in the L-365,260-treated groups to the vehicle-treated control group to determine the inhibitory effect of L-365,260.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic.

Caption: Gastrin-Stimulated Acid Secretion Pathway and L-365,260 Inhibition.

Caption: Experimental Workflow for In Vivo Gastric Acid Secretion Study.

Conclusion

L-365,260 remains a cornerstone pharmacological tool for the investigation of gastric acid secretion. Its high selectivity for the CCK2 receptor allows for the precise dissection of the gastrin-mediated signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize L-365,260 in their studies to further understand the complex physiology of gastric acid secretion and to explore novel therapeutic strategies for acid-related disorders.

References

- 1. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of gastrin- and histamine-stimulated gastric acid secretion by gastrin and cholecystokinin antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

L-365,260: A Technical Guide to its Modulation of Morphine Analgesia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-365,260, a potent and selective antagonist for the cholecystokinin-B (CCK-B) receptor, has demonstrated significant potential in modulating the analgesic effects of morphine. This technical guide synthesizes the core findings from preclinical studies, detailing the pharmacological interactions, underlying mechanisms, and experimental evidence. L-365,260 has been shown to enhance morphine-induced analgesia, prevent the development of tolerance, and possesses a favorable side-effect profile in animal models. These findings underscore the therapeutic potential of CCK-B receptor antagonism as an adjunct to opioid-based pain management strategies. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development in this area.

Introduction

Morphine remains a cornerstone for the management of moderate to severe pain; however, its clinical utility is often limited by the development of tolerance, dependence, and undesirable side effects.[1][2] The endogenous neuropeptide cholecystokinin (B1591339) (CCK) has been identified as a key physiological antagonist to the opioid system, acting to counterbalance opioid-induced analgesia.[3] This has led to the investigation of CCK receptor antagonists as a novel therapeutic strategy to enhance the efficacy of opioids.

L-365,260 is a non-peptide, selective CCK-B receptor antagonist.[4][5] Preclinical evidence strongly suggests that L-365,260 can potentiate the analgesic effects of morphine and mitigate the development of tolerance, primarily through its action on CCK-B receptors which are believed to mediate the anti-opioid effects of CCK.[4][6] This guide provides an in-depth analysis of the experimental data and methodologies that form the basis of our current understanding of the L-365,260-morphine interaction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of L-365,260 on morphine analgesia.

Table 1: Effects of L-365,260 on Morphine-Induced Analgesia in Rats

| Experimental Model | Morphine Dose | L-365,260 Dose | Outcome | Reference |

| Radiant Heat Tail Flick Test | 4 mg/kg (submaximal) | Not specified | Enhanced analgesia | [4][5] |

| Paw Pressure Test | Not specified | Not specified | Enhanced morphine analgesia | [4][5] |

| Neuropathic Pain Model (Mechanical) | 0.1 mg/kg i.v. | 0.2 mg/kg s.c. | 4-fold increase in morphine's effect | [7] |

| Neuropathic Pain Model (Thermal, 46°C) | 0.1 mg/kg i.v. | 0.2 mg/kg s.c. | Reversed ineffectiveness of morphine | [7] |

| Tail Flick Latency | 4 mg/kg s.c. | Intrathecal injection | Marked potentiation of analgesia | [6] |

Table 2: Effects of L-365,260 on Morphine Tolerance in Rats

| Experimental Protocol | Morphine Dosing Regimen | L-365,260 Dose | Outcome | Reference |

| 6-day incremental morphine injections | Twice daily | 0.2 mg/kg (twice daily) | Prevented development of tolerance | [4][8] |

Table 3: Comparative Potency of CCK Antagonists

| CCK Antagonist | Potency in Enhancing Morphine Analgesia | Corresponding Receptor Affinity | Reference |

| L-365,260 | Most Potent | High for CCK-B | [4] |

| MK-329 | Intermediate | [4] | |

| L-365,031 | Least Potent | High for CCK-A | [4] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited findings.

Nociceptive Threshold Assessment

-

Radiant Heat Tail Flick Test:

-

Animal Model: Male rats.

-

Procedure: A focused beam of radiant heat is applied to the ventral surface of the rat's tail.

-

Measurement: The latency to a tail-flick response is recorded as an index of pain sensitivity. A cut-off time is pre-determined to prevent tissue damage.

-

Drug Administration: L-365,260 and morphine are administered prior to testing, and the change in tail-flick latency is measured.

-

-

Paw Pressure Test (Randall-Selitto Test):

-

Animal Model: Male rats.

-

Procedure: A device applies a linearly increasing pressure to the dorsal surface of the rat's hind paw.

-

Measurement: The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.

-

Drug Administration: The effects of L-365,260 and morphine on the paw pressure threshold are evaluated.

-

Morphine Tolerance Induction

-

Animal Model: Male rats.

-

Procedure: Rats receive twice-daily injections of incrementally increasing doses of morphine over a period of 6 days.

-

Co-administration: A separate group of rats receives injections of L-365,260 concurrently with the morphine injections.

-

Assessment: On the final day of the protocol, the analgesic effect of a challenge dose of morphine is assessed using a nociceptive test (e.g., radiant heat tail flick) to determine the extent of tolerance development.

Conditioned Place Preference (CPP)

-

Animal Model: Male rats.

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-conditioning: Rats are allowed to freely explore both compartments to establish baseline preference.

-

Conditioning: On subsequent days, rats are confined to one compartment after receiving an injection of morphine and to the other compartment after a saline injection.

-

Post-conditioning: The rats are again allowed to freely explore both compartments, and the time spent in the morphine-paired compartment is measured.

-

-

Drug Interaction: The effect of L-365,260 on the development of morphine-induced CPP is assessed by administering it prior to morphine during the conditioning phase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature.

Caption: Interaction between opioid and CCK signaling pathways.

Caption: Workflow for assessing morphine tolerance.

Mechanism of Action

The primary mechanism by which L-365,260 potentiates morphine analgesia is through the blockade of CCK-B receptors.[4] Systemic administration of morphine has been shown to increase the release of CCK-8 in the spinal cord, an effect that is reversed by naloxone.[6] This released CCK then acts on CCK-B receptors to produce an anti-opioid effect, thereby counteracting the analgesic actions of morphine.[6] By blocking these CCK-B receptors, L-365,260 prevents this negative feedback loop, resulting in a more pronounced and sustained analgesic response to morphine.[4][6]

Furthermore, the enhancement of morphine antinociception by L-365,260 in mice appears to be mediated via opioid delta receptors.[9] This suggests a complex interplay where CCK, acting through CCK-B receptors, may tonically inhibit the release or availability of endogenous opioids that act at delta receptors.[9]

Discussion and Future Directions

The preclinical data strongly support the hypothesis that L-365,260, as a selective CCK-B receptor antagonist, can significantly enhance the therapeutic profile of morphine. The potentiation of analgesia and the prevention of tolerance are key findings that warrant further investigation. While animal models have provided a solid foundation, the translation of these findings to human subjects is the next critical step. A phase 1 study in human subjects taking morphine for intractable non-cancer pain found that L-365,260 was well-tolerated with no major side effects observed.[10] However, a subsequent study in patients with chronic neuropathic pain did not show an augmentation of morphine's analgesic effect by L-365,260 at the doses tested.[11][12]

Future research should focus on:

-

Optimizing dosing regimens of L-365,260 in combination with morphine in different pain states.

-

Investigating the long-term effects of combined L-365,260 and morphine administration on dependence and other potential side effects.

-

Elucidating the precise molecular mechanisms underlying the interaction between CCK-B and opioid receptor signaling pathways.

Conclusion

L-365,260 represents a promising pharmacological tool for enhancing opioid-based analgesia. Its selective antagonism of CCK-B receptors offers a targeted approach to counteract the endogenous anti-opioid system. The comprehensive data from preclinical studies provide a strong rationale for continued research and development of CCK-B antagonists as adjuncts to opioid therapy, with the ultimate goal of improving pain management and reducing the burden of opioid-related side effects and tolerance.

References

- 1. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Increased release of immunoreactive cholecystokinin octapeptide by morphine and potentiation of mu-opioid analgesia by CCKB receptor antagonist L-365,260 in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In mononeuropathic rats, the enhancement of morphine antinociception by L-365,260, a selective CCK(B) receptor antagonist, depends on the dose of systemic morphine and stimulus characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selective CCK-B receptor antagonist L-365 260 enhances morphine analgesia and prevents morphine tolerance in the rat [bdoc.ofdt.fr]

- 9. Enhancement of morphine antinociception by a CCKB antagonist in mice is mediated via opioid delta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase 1 study of the cholecystokinin (CCK) B antagonist L-365,260 in human subjects taking morphine for intractable non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

L-365,260: A Technical Guide to its Binding Affinity for the CCK-B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of L-365,260 for the cholecystokinin-B (CCK-B) receptor. It includes quantitative data, detailed experimental protocols for determining binding affinity, and a description of the associated signaling pathways.

Quantitative Binding Affinity Data

L-365,260 is a potent and selective antagonist for the CCK-B receptor, which is also known as the gastrin receptor. Its high affinity has been demonstrated across multiple studies and species. The following table summarizes the key quantitative data regarding the binding of L-365,260 to CCK-B receptors.

| Parameter | Value | Species/Tissue | Notes |

| Ki | 1.9 nM | Guinea Pig (Stomach Gastrin Receptors) | L-365,260 interacts in a stereoselective and competitive manner.[1][2] |

| Ki | 2.0 nM | Guinea Pig (Brain CCK-B Receptors) | Demonstrates high affinity for both peripheral and central CCK-B receptors.[1][2] |

| Kd | 2.3 nM | Guinea Pig (Brain Membranes) | Determined by Scatchard analysis using [3H]L-365,260, indicating a single class of high-affinity binding sites.[3] |

| IC50 | 2 nM | CCK2 Receptors | Demonstrates high selectivity for the CCK2 (CCK-B) receptor subtype. |

| IC50 | 280 nM | CCK1 Receptors | Over 100-fold selectivity for CCK-B over CCK-A (CCK1) receptors. |

| IC50 | 20-40 nM | Dog (Gastrin and Brain CCK-B Receptors) | Shows some species-dependent variation in affinity.[1] |

Experimental Protocol: Radioligand Competition Binding Assay